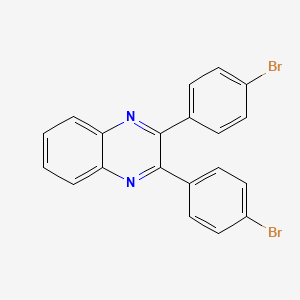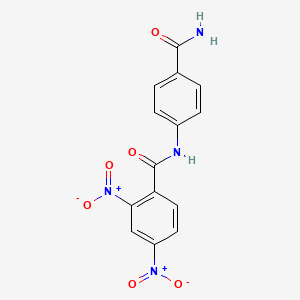![molecular formula C24H25N7O B11557293 1-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol](/img/structure/B11557293.png)
1-[(E)-{2-[4-(diethylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-{2-[4-(DIETHYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL is a complex organic compound that features a triazine ring, a naphthalene moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{2-[4-(DIETHYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the reaction of cyanuric chloride with diethylamine and phenylamine under controlled conditions.
Hydrazine Derivative Formation: The triazine derivative is then reacted with hydrazine to form the hydrazine derivative.
Condensation Reaction: The hydrazine derivative undergoes a condensation reaction with 2-hydroxy-1-naphthaldehyde to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-{2-[4-(DIETHYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene moiety.
Reduction: Reduced forms of the triazine ring or the naphthalene moiety.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
1-[(E)-{2-[4-(DIETHYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-[(E)-{2-[4-(DIETHYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The naphthalene moiety may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(DIPHENYLAMINO)PHENYL)ETHANONE: Similar in structure but lacks the triazine ring.
4-(DIETHYLAMINO)BENZALDEHYDE: Contains the diethylamino group but has a simpler structure.
Uniqueness
1-[(E)-{2-[4-(DIETHYLAMINO)-6-(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]NAPHTHALEN-2-OL is unique due to the combination of the triazine ring, naphthalene moiety, and various functional groups, which confer specific chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C24H25N7O |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1-[(E)-[[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H25N7O/c1-3-31(4-2)24-28-22(26-18-11-6-5-7-12-18)27-23(29-24)30-25-16-20-19-13-9-8-10-17(19)14-15-21(20)32/h5-16,32H,3-4H2,1-2H3,(H2,26,27,28,29,30)/b25-16+ |
InChI Key |
FJMMTTSCQBKPGC-PCLIKHOPSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=C(C=CC3=CC=CC=C32)O)NC4=CC=CC=C4 |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=C(C=CC3=CC=CC=C32)O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-bromophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide](/img/structure/B11557213.png)
![N'-[(E)-(2-Hydroxy-5-methoxyphenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11557231.png)
![4-{(E)-[(3-methoxyphenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11557239.png)
![4-bromo-2-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11557249.png)
![6-Amino-3-methyl-1-phenyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11557251.png)
![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-(phenylamino)acetohydrazide](/img/structure/B11557259.png)

![4-((E)-{[(1-naphthylamino)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11557268.png)
![4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(4-methylphenyl)benzamide](/img/structure/B11557279.png)
![N'-[(1E)-1-(biphenyl-4-yl)propylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11557284.png)
![N'-[(E)-naphthalen-2-ylmethylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11557289.png)

![(2E,5Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-5-(5-chloro-2-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11557297.png)
![N'-[(E)-phenylmethylidene]nonane-1-sulfonohydrazide](/img/structure/B11557299.png)
